molecular formula C11H16N2O5S2 B3971317 4-N-(oxolan-2-ylmethyl)benzene-1,4-disulfonamide

4-N-(oxolan-2-ylmethyl)benzene-1,4-disulfonamide

Cat. No.: B3971317
M. Wt: 320.4 g/mol
InChI Key: FJGRMFRHBUTNNP-UHFFFAOYSA-N
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Description

4-N-(oxolan-2-ylmethyl)benzene-1,4-disulfonamide is a compound that belongs to the class of aromatic sulfonamides. These compounds are known for their diverse applications in medicinal chemistry, particularly as inhibitors of various enzymes. The structure of this compound includes a benzene ring substituted with two sulfonamide groups and an oxolan-2-ylmethyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-N-(oxolan-2-ylmethyl)benzene-1,4-disulfonamide typically involves the reaction of benzene-1,4-disulfonyl chloride with oxolan-2-ylmethylamine. The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran, under basic conditions using a base like triethylamine. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography to obtain the pure product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using automated reactors and continuous flow systems. The reaction conditions are carefully controlled to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

4-N-(oxolan-2-ylmethyl)benzene-1,4-disulfonamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The sulfonamide groups can participate in nucleophilic substitution reactions, where nucleophiles replace the sulfonamide groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with hydrogen replacing the sulfonamide groups.

    Substitution: Substituted derivatives with nucleophiles replacing the sulfonamide groups.

Scientific Research Applications

4-N-(oxolan-2-ylmethyl)benzene-1,4-disulfonamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-N-(oxolan-2-ylmethyl)benzene-1,4-disulfonamide involves its interaction with specific molecular targets, such as enzymes. The compound binds to the active site of enzymes, inhibiting their activity. For example, as a carbonic anhydrase inhibitor, it binds to the zinc ion in the enzyme’s active site, preventing the enzyme from catalyzing the hydration of carbon dioxide .

Comparison with Similar Compounds

Similar Compounds

  • N-(3-morpholinopropyl)benzene-1,4-disulfonamide
  • N-(4-diethylaminoethoxybenzyl)benzene-1,4-bis(sulfonamide)

Uniqueness

4-N-(oxolan-2-ylmethyl)benzene-1,4-disulfonamide is unique due to its specific substitution pattern, which imparts distinct physicochemical properties and biological activities. Its oxolan-2-ylmethyl group provides additional steric and electronic effects, influencing its binding affinity and selectivity towards target enzymes .

Properties

IUPAC Name

4-N-(oxolan-2-ylmethyl)benzene-1,4-disulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2O5S2/c12-19(14,15)10-3-5-11(6-4-10)20(16,17)13-8-9-2-1-7-18-9/h3-6,9,13H,1-2,7-8H2,(H2,12,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJGRMFRHBUTNNP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)CNS(=O)(=O)C2=CC=C(C=C2)S(=O)(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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